molecular formula C₁₀H₁₂ClN₅O₄ B013967 6-Chloroguanosine CAS No. 2004-07-1

6-Chloroguanosine

Cat. No. B013967
CAS RN: 2004-07-1
M. Wt: 301.69 g/mol
InChI Key: TXWHPSZYRUHEGT-UUOKFMHZSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloroguanosine involves several key steps, starting from guanine or its derivatives. An improved technology for synthesizing 6-chloroguanine, a related compound, involves reacting guanine with N,N-dimethylformamide and phosphorus oxychloride, followed by hydrolysis under specific pH conditions and neutralization. This method achieves a high yield and purity, demonstrating the complexity and efficiency of modern synthetic approaches (Z. Ting, 2008).

Molecular Structure Analysis

The molecular structure of chlorinated guanosine derivatives like 6-chloroguanosine has been studied through various methods, including X-ray crystallography and NMR spectroscopy. These studies provide insights into the conformational preferences of the molecule, including the glycosidic bond angles and sugar pucker, which are crucial for understanding its biological implications and chemical behavior (G. Birnbaum, P. Lassota, D. Shugar, 1984).

Chemical Reactions and Properties

6-Chloroguanosine undergoes various chemical reactions, highlighting its reactivity and potential as a building block for more complex molecules. For example, the nucleophilic displacement reactions of 6-chloropurine nucleosides with mild nucleophiles have been efficiently conducted under solvent-free conditions and microwave irradiation, offering a green chemistry approach to synthesizing C6-functionalized purine nucleosides (Haiming Guo et al., 2010).

Physical Properties Analysis

The physical properties of 6-chloroguanosine, such as solubility, melting point, and stability, are influenced by its molecular structure. Studies on related compounds like 6-chloronicotinic acid provide insights into the vibrational frequencies, molecular conformations, and intermolecular interactions, which can be extrapolated to understand the physical behavior of 6-chloroguanosine (M. Karabacak, M. Kurt, 2008).

Chemical Properties Analysis

The chemical properties of 6-chloroguanosine, including its reactivity towards various nucleophiles and electrophiles, are central to its applications in synthesis and biological studies. The compound's ability to undergo specific reactions, such as SNAr displacements and cross-coupling reactions, makes it a versatile intermediate for creating novel compounds with potential biological activities (Jiangqiong Liu, M. Robins, 2007).

Scientific Research Applications

Enzyme Optimization and Substrate Rationalization

  • Scientific Field : Biochemistry
  • Application Summary : 6-Chloroguanosine has been used in studies involving the hexameric purine nucleoside phosphorylase from Bacillus subtilis (BsPNP233). This enzyme has potential for producing nucleoside analogues in industry and can be exploited in the development of new anti-tumor gene therapies .
  • Methods and Procedures : The crystal structure of BsPNP233 in complex with 6-chloroguanosine and other ligands was determined. The binding mode of the substrates and nucleoside analogues to the active site of the hexameric BsPNP233 was analyzed .
  • Results : The study provided a detailed structural description of the binding mode of substrates and nucleoside analogues to the active site of the hexameric BsPNP233. The structures with 6-chloroguanosine pointed out that the Cl 6 substrate modifications seem to be detrimental for catalysis and can be explored in the design of inhibitors for hexameric PNPs from pathogens .

Inhibition of Hepatitis C Virus (HCV) Replication

  • Scientific Field : Virology
  • Application Summary : 6-Chloroguanosine has been shown to inhibit the replication of HCV by interfering with its viral polymerase.
  • Methods and Procedures : The exact methods and procedures are not specified in the source, but it involves the use of 6-Chloroguanosine to interfere with the viral polymerase of HCV.
  • Results : The inhibition of HCV replication by 6-Chloroguanosine disrupts the virus’s life cycle and prevents it from producing new viral particles.

Synthesis of 6-Heteroaryl 2-Aminopurine Ribonucleosides

  • Scientific Field : Organic Chemistry
  • Application Summary : 6-Chloroguanosine can be used in the synthesis of 6-heteroaryl 2-aminopurine ribonucleosides .
  • Methods and Procedures : The exact methods and procedures are not specified in the source, but it involves the use of Pd-catalyzed cross-coupling strategies .
  • Results : The study demonstrated efficient access to 6-heteroaryl 2-aminopurine ribonucleosides from 6-chloroguanosine, with potential applications in triazoles and isoxazoles .

Safety And Hazards

6-Chloroguanosine is considered an irritant. It is recommended to avoid contact with skin and eyes, and to use only in a well-ventilated area .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWHPSZYRUHEGT-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroguanosine

CAS RN

2004-07-1
Record name 2-Amino-6-chloropurine riboside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2004-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-chloro-9-β-D-ribofuranosyl-9H-purin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.279
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
HS Buchanan, SM Pauff, TD Kosmidis… - Organic …, 2017 - ACS Publications
… 2-aminopurine ribonucleosides from 6-chloroguanosine are described. First, … 6-chloroguanosine forms 6-heteroaryl-2-aminopurines in a single step. The versatility of 6-chloroguanosine …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
I Dobak, J Milecki, M Ostafin, A Wozniak-Braszak… - 2007 - osti.gov
The structure of isolated moleculeis shown on Fig 1. The DSC measurements were carried out using DSC XP-10 instrument. The heating and the cooling rates ware 5 o C/min. The DTA …
Number of citations: 0 www.osti.gov
I Dobak, J Milecki, M Ostafin, A Wozniak-Braszak… - 2007 - inis.iaea.org
The structure of isolated moleculeis shown on Fig 1. The DSC measurements were carried out using DSC XP-10 instrument. The heating and the cooling rates ware 5 o C/min. The DTA …
Number of citations: 5 inis.iaea.org
J Swiergiel, K Holderna-Natkaniec, B Nogaj - ifj.edu.pl
The structure of isolated moleculeis shown on Fig 1. The DSC measurements were carried out using DSC XP-10 instrument. The heating and the cooling rates ware 5oC/min. The DTA …
Number of citations: 2 www.ifj.edu.pl
K Kikugawa, K Iizuka, Y Higuchi… - Journal of Medicinal …, 1972 - ACS Publications
… 2-Amino-and/or 6-sub stituted adenosines (5-7) were synthesized by treating 6-chloroinosine (4a) or 6-chloroguanosine derivatives (4c, d) with amines and subsequent treatments. The …
Number of citations: 46 0-pubs-acs-org.brum.beds.ac.uk
PO de Giuseppe, NH Martins, AN Meza… - 2012 - journals.plos.org
… , ganciclovir, 8-bromoguanosine, 6-chloroguanosine) in complex with a hexameric PNP are … The structures with 6-chloroguanosine and 8-bromoguanosine pointed out that the Cl 6 and …
Number of citations: 14 journals.plos.org
K Niiya, RA Olsson, RD Thompson… - Journal of medicinal …, 1992 - ACS Publications
… The diazotization of suitably protected 6-chloroguanosine dissolved in a polyhalomethane is a general route to 2-haloadenosines.16 In the case of chlorination, the yield depends on …
Number of citations: 95 0-pubs-acs-org.brum.beds.ac.uk
Y Mitsukawa, M Hibi, N Matsutani, N Horinouchi… - Journal of bioscience …, 2018 - Elsevier
… Thus, tandem reaction of 2′-OMe-UR with 6-chloroguanosine by AgNH and deaminases is a promising alternative for industrial 2′-OMe-GR production. Addition of 50% (v/v) glycerol …
S Meneghesso, E Vanderlinden, A Brancale… - …, 2013 - Wiley Online Library
2′‐Fluoro‐2′‐deoxyguanosine has been reported to have potent anti‐influenza virus activity in vitro and in vivo. Herein we describe the synthesis and biological evaluation of 6‐…
S Schmidt, D Cech - Nucleosides, Nucleotides & Nucleic Acids, 1995 - Taylor & Francis
A simple conversion of guanosine to 2-aminopurine-2′-deoxyriboside is described. Following the synthesis of the 2′-phenoxythiocarbonyl derivative of 6-chloroguanosine, 2-…

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